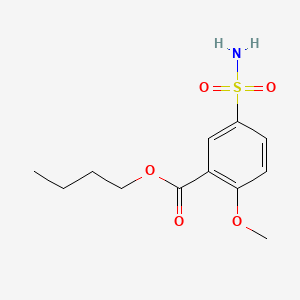

Butyl 5-sulphamoyl-o-anisate

Description

Contextualization within Anisate and Sulfamoyl Compound Classes

Butyl 5-sulphamoyl-o-anisate is a member of both the anisate and the sulfamoyl compound classes, deriving distinct chemical characteristics from each.

Anisate Compounds: Anisates are derivatives of anisic acid (4-methoxybenzoic acid), an organic compound naturally found in plants like anise and fennel. atamanchemicals.comfoodb.ca This class of compounds is characterized by a methoxy (B1213986) group on a benzene (B151609) ring. foodb.ca Anisates, such as sodium anisate, are noted for their antimicrobial and preservative properties, making them useful in cosmetics and as flavoring agents. atamanchemicals.com The ester functional group, as seen in this compound, is a common feature of this class, with other examples including menthyl p-anisate, which is explored for use in fragrances. researchgate.netresearchgate.net

Sulfamoyl Compounds: The sulfamoyl group (-SO₂NH₂) places this compound within the broader category of sulfonamides. medcraveonline.com The sulfamide (B24259) and sulfamoyl structural motifs are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active agents. solubilityofthings.comrsc.org Compounds containing this functional group have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects. medcraveonline.comsolubilityofthings.com The synthesis of sulfamoyl-containing molecules is an active area of research, with numerous methods developed to create diverse and complex structures for potential therapeutic applications. rsc.orgacs.org this compound is specifically a derivative of a sulfamoyl benzoic acid. bldpharm.com

Academic Relevance and Research Trajectories for this compound

The academic relevance of this compound is primarily as a research chemical and a building block for organic synthesis rather than a widely studied end-product. Its bifunctional nature, containing both an anisate ester and a sulfamoyl group, makes it a potentially versatile intermediate for creating more complex molecules.

Research into related compounds underscores its potential. For instance, the ethyl ester analog, Ethyl 5-sulphamoyl-o-anisate, is known as an impurity of Sulpiride, a medication used in studies related to the dopamine (B1211576) D2 receptor. americanchemicalsuppliers.com This suggests a potential application for this compound in the synthesis of analytical standards, reference compounds, or novel molecular probes for similar biological targets.

Furthermore, the sulfamoyl moiety is a key feature in many compounds designed as enzyme inhibitors or receptor antagonists. Research has been conducted on 5-sulfamoyl benzimidazole (B57391) derivatives as angiotensin II receptor antagonists and on substituted sulfamoyl benzamidothiazoles for their effects on NF-κB activation. researchgate.netnih.gov These studies highlight a clear research trajectory where this compound could serve as a precursor or a fragment in structure-activity relationship (SAR) studies. Scientists could modify the butyl group or use the sulfamoyl or anisate portions as scaffolds to synthesize libraries of new compounds for screening in drug discovery programs. The synthesis of unsymmetrical N-arylsulfamides from sulfamoyl azides and the benzoylation of sulfamoyl carboxylic acids are examples of synthetic strategies where a molecule like this compound could be relevant. medcraveonline.comrsc.org

Structure

3D Structure

Properties

CAS No. |

53371-99-6 |

|---|---|

Molecular Formula |

C12H17NO5S |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

butyl 2-methoxy-5-sulfamoylbenzoate |

InChI |

InChI=1S/C12H17NO5S/c1-3-4-7-18-12(14)10-8-9(19(13,15)16)5-6-11(10)17-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,15,16) |

InChI Key |

OJHOGRODYNCEGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Butyl 5 Sulphamoyl O Anisate and Its Structural Motifs

Elucidation of Reaction Pathways for Butyl 5-Sulphamoyl-o-Anisate Formation and Transformation

The formation of this compound can be conceptualized through two primary retrosynthetic disconnections: the esterification of 5-sulphamoyl-o-anisic acid with butanol, and the sulfamoylation of butyl o-anisate.

Pathway A: Esterification of 5-Sulphamoyl-o-anisic Acid

This pathway involves the reaction of 5-sulphamoyl-o-anisic acid with butanol, typically under acidic catalysis. The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by an acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Butanol: The alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

This pathway is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. lumenlearning.comlibretexts.org

Pathway B: Sulfamoylation of Butyl o-Anisate

An alternative synthetic route involves the introduction of the sulfamoyl group onto a pre-existing butyl o-anisate molecule. This electrophilic aromatic substitution reaction would likely proceed via the following steps:

Formation of the Electrophile: Chlorosulfonic acid is a common reagent for sulfonation. It can react with ammonia (B1221849) or an appropriate amine to form a sulfamoyl chloride or a related electrophilic species.

Electrophilic Attack: The aromatic ring of butyl o-anisate, activated by the methoxy (B1213986) group and deactivated by the butyl carboxylate group, undergoes electrophilic attack by the sulfamoylating agent. The directing effects of the existing substituents would favor substitution at the position para to the activating methoxy group.

Formation of a Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom bearing the new sulfamoyl group, restoring aromaticity and yielding the final product.

The synthesis of the related compound bumetanide, a sulfamoylbenzoic acid derivative, often involves the sulfonylchlorination of a benzoic acid precursor, followed by reaction with ammonia to form the sulfonamide. chemicalbook.com This suggests that a similar pathway, starting from o-anisic acid or its butyl ester, is a plausible route for the formation of this compound.

Transformation Reactions:

Transformations of this compound primarily involve reactions of its ester and sulfonamide functionalities. The most common transformation is hydrolysis of the ester group. lumenlearning.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of aqueous acid and heat, the ester is hydrolyzed back to 5-sulphamoyl-o-anisic acid and butanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), results in the irreversible hydrolysis of the ester to form the sodium salt of 5-sulphamoyl-o-anisic acid and butanol. This reaction goes to completion because the carboxylate anion formed is not electrophilic and does not react with the alcohol. lumenlearning.com

Kinetic Studies and Reaction Rate Determination

Esterification Kinetics:

The kinetics of the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has been studied. researchgate.netdnu.dp.ua The reaction was found to be first order with respect to benzoic acid. researchgate.netdnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.netdnu.dp.ua It is reasonable to assume that the esterification of 5-sulphamoyl-o-anisic acid with butanol would exhibit similar pseudo-first-order kinetics under similar conditions.

The following table presents hypothetical kinetic data for the esterification of a generic substituted benzoic acid with butanol, based on published studies of similar reactions. researchgate.netdnu.dp.ua

| Temperature (K) | Catalyst Concentration (mol/L) | Initial Acid Concentration (mol/L) | Initial Alcohol Concentration (mol/L) | Apparent Rate Constant (k_app) (min⁻¹) |

| 365 | 0.05 | 0.5 | 2.0 | 0.015 |

| 375 | 0.05 | 0.5 | 2.0 | 0.032 |

| 385 | 0.05 | 0.5 | 2.0 | 0.065 |

| 385 | 0.10 | 0.5 | 2.0 | 0.130 |

| 385 | 0.05 | 0.25 | 2.0 | 0.064 |

Hydrolysis Kinetics:

The hydrolysis of esters is a well-studied reaction. The rate of hydrolysis is dependent on pH, temperature, and the structure of the ester.

Acidic Hydrolysis: The rate of acidic hydrolysis is proportional to the concentration of the ester and the hydronium ion catalyst.

Basic Hydrolysis (Saponification): The rate of basic hydrolysis is typically second order, being first order in both the ester and the hydroxide ion. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the sulfamoyl group, would be expected to increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic. Conversely, the ortho-methoxy group may exert some steric hindrance, potentially slowing the reaction. nih.gov

The table below shows representative second-order rate constants for the alkaline hydrolysis of various substituted butyl benzoates at a given temperature, illustrating the electronic effects of substituents.

| Substituent on Benzoate (B1203000) | Temperature (°C) | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) |

| 4-Nitro | 25 | 0.150 |

| 3-Nitro | 25 | 0.095 |

| Unsubstituted | 25 | 0.012 |

| 4-Methoxy | 25 | 0.004 |

| 4-Amino | 25 | 0.001 |

Role of Transient Intermediates in Chemical Transformations

The reactions involving the formation and transformation of this compound proceed through various transient intermediates that are typically high in energy and have short lifetimes.

In Esterification and Hydrolysis:

In Sulfamoylation Reactions:

The mechanism of sulfamoylation can involve highly reactive intermediates. For instance, in reactions involving sulfamoyl chlorides, a sulfonyl isocyanate intermediate can be generated in situ, which then reacts with a nucleophile. acs.org

More recent studies on catalytic sulfamoylation of alcohols suggest the involvement of an aza-sulfene (HNSO₂) intermediate . nih.gov This species is proposed to be generated via the deprotonation of an activated aryl sulfamate (B1201201) donor, followed by the elimination of a phenol. The highly electrophilic aza-sulfene is then trapped by the alcohol. nih.gov While this has been studied for alcohol sulfamoylation to form sulfamates, a similar intermediate could potentially be involved in the N-sulfamoylation of anilines or related aromatic amines, which are precursors to compounds like this compound.

The table below summarizes the key transient intermediates and their roles in the relevant reactions.

| Reaction | Key Transient Intermediate | Role of Intermediate |

| Fischer Esterification | Tetrahedral Intermediate | Central species in the addition-elimination mechanism. |

| Acid-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the attack of water on the protonated ester. |

| Aromatic Sulfamoylation | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation formed during electrophilic attack. |

| Catalytic Sulfamoylation | Aza-sulfene (HNSO₂) | Highly reactive electrophile that is trapped by a nucleophile. nih.gov |

| Carbonylative Sulfonamide Synthesis | Sulfonyl Isocyanate | Key intermediate that undergoes nucleophilic attack. acs.org |

Theoretical and Computational Chemical Studies of Butyl 5 Sulphamoyl O Anisate

Quantum Chemical Calculations for Butyl 5-Sulphamoyl-o-Anisate

Quantum chemical calculations are founded on the principles of quantum mechanics, providing precise information about a molecule's electronic distribution and energy states. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comnih.gov It is based on the principle that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. scispace.comnih.gov DFT is widely used to optimize molecular geometries—predicting bond lengths, bond angles, and dihedral angles—and to calculate various electronic structure parameters. mdpi.com

For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine the ground-state geometry. researchgate.net Such calculations yield precise coordinates for each atom, revealing the three-dimensional structure of the molecule. For instance, studies on similar substituted benzoic acid molecules have used DFT to calculate key geometric parameters. researchgate.netresearchgate.net The results of these calculations provide a foundational understanding of the molecule's shape and steric profile.

Below is a representative table of geometric parameters that could be obtained for a sulfamoyl-containing aromatic compound using DFT calculations.

Table 1: Representative Geometric Parameters from DFT Calculations for a Sulfamoyl-Containing Aromatic Compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.46 |

| Bond Length (Å) | S-N | ~1.67 |

| Bond Length (Å) | Aromatic C-S | ~1.78 |

| Bond Angle (°) | O=S=O | ~120 |

| Bond Angle (°) | O=S-N | ~106 |

Note: The values are illustrative, based on typical findings for sulfonamide-type molecules from computational studies. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. nih.gov The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations.

While often less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations can be systematically improved. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation and can achieve very high accuracy, often referred to as "gold standard" results. These high-accuracy calculations are computationally expensive but serve as crucial benchmarks for validating less demanding methods like DFT. nih.gov In some cases, the optimized geometries from HF calculations have shown excellent agreement with experimental data. researchgate.net For this compound, ab initio methods could be employed to refine the electronic energy and structural parameters obtained from DFT, providing a more rigorous theoretical description.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions over time. nih.gov

This compound possesses significant conformational flexibility arising from the rotation around several single bonds, particularly within the butyl ester group and the sulphamoyl moiety. Identifying the most stable conformations and the energy barriers between them is crucial for understanding its interactions with its environment.

MD simulations can explore the conformational landscape of the molecule to identify low-energy conformers. scispace.com Furthermore, advanced techniques can be combined with quantum calculations; for example, DFT calculations of NMR coupling constants for different potential conformers can be compared to experimental values to determine the conformational equilibrium in solution. chemrxiv.org Studies on other flexible molecules have shown that they can exist as an equilibrium mixture of several conformers, such as chair, boat, or skew-boat forms, and that this equilibrium can be influenced by the solvent. chemrxiv.org This approach would be highly applicable to understanding the preferred shapes of this compound in different media.

The chemical environment, particularly the solvent, can have a profound impact on a molecule's conformation and properties. uni-muenchen.de MD simulations are exceptionally well-suited for studying these effects. nih.gov By explicitly including solvent molecules (e.g., water) in the simulation box, one can directly observe how the solute, this compound, interacts with the solvent through hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

These simulations can reveal the formation of a solvation shell around the molecule and show how the solvent influences its conformational preferences. For example, coarse-grained MD simulations on polymeric systems have been used to investigate the influence of factors like polymer lipophilicity and buffer conditions on nanoparticle structure, providing insight into the underlying molecular interactions. nih.gov For quantum calculations, solvent effects can be approximated using implicit solvation models like the Conductor-like Screening Model (COSMO), which treats the solvent as a continuous medium. mdpi.com

Table 2: Illustrative Example of Solvent Effects on a Simulated Property

| System | Condition (Ionic Strength) | Simulated Hydrodynamic Diameter (nm) |

|---|---|---|

| Polymeric Nanoparticle | Low | 10.5 |

| Polymeric Nanoparticle | High | 8.2 |

Note: This table is based on data for a poly(beta-amino ester) system and illustrates how MD simulations can quantify the impact of solvent conditions on molecular assembly properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comimperial.ac.uk The energies and shapes of these orbitals for this compound can be readily calculated using DFT.

The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Potential (µ): µ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = µ² / (2η)

These descriptors help to characterize the molecule's tendency to react as an electrophile or nucleophile. FMO analysis of related thiophene (B33073) sulfonamide derivatives has shown how variations in molecular structure can tune these electronic properties. mdpi.com

Table 3: Representative FMO Analysis Data for Sulfonamide Derivatives

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Derivative 1 | -6.41 | -1.76 | 4.65 |

| Derivative 2 | -6.09 | -2.22 | 3.87 |

| Derivative 3 | -6.11 | -2.67 | 3.44 |

Note: This table is adapted from a study on thiophene sulfonamide derivatives and is presented to illustrate the typical data generated from an FMO analysis. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in understanding chemical reactivity by identifying the regions of a molecule that are rich or deficient in electrons. The MEP map is crucial for predicting how a molecule will interact with other chemical species, particularly in biological systems. nih.gov

The MEP is mapped onto the surface of a molecule, with different colors representing different electrostatic potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These regions are usually found around hydrogen atoms attached to electronegative atoms.

Green represents areas of neutral or zero potential.

For this compound, the MEP map would reveal specific reactive sites. The oxygen atoms of the sulfonyl group (-SO₂) and the carbonyl group of the ester (-COO-) would exhibit a strong negative potential (red), making them primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.net The nitrogen atom of the sulphamoyl group (-SO₂NH₂) also represents a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov The varying potential across the molecule's surface provides insight into its binding orientation within a biological receptor. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|---|

| Oxygen Atoms | Sulfonyl (-SO₂) | Highly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Oxygen Atom | Carbonyl (-C=O) | Highly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Nitrogen Atom | Sulphamoyl (-NH₂) | Negative (Yellow/Green) | Potential hydrogen bond acceptor |

| Amine Hydrogens | Sulphamoyl (-NH₂) | Highly Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor |

| Aromatic Hydrogens | Benzene (B151609) Ring | Positive (Light Blue) | Potential for weak nucleophilic interactions |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational technique that provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

In this compound, significant hyperconjugative interactions are expected. Key donor-acceptor interactions would include:

The lone pair electrons on the oxygen atoms of the sulfonyl and carbonyl groups acting as donors.

The lone pair electrons on the nitrogen atom of the sulphamoyl group.

The π-orbitals of the aromatic ring.

Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C-C) Aromatic | π* (C-C) Aromatic | High | Intramolecular charge transfer within the ring |

| n (O) Sulfonyl | σ* (S-N) | Moderate | Hyperconjugation |

| n (N) Sulphamoyl | σ* (S-O) | Moderate | Hyperconjugation, stabilization of sulfonamide group |

| n (O) Ester | π* (C=O) | High | Resonance stabilization of the ester group |

Note: The E(2) values are qualitative predictions based on typical values for similar functional groups found in computational studies of related molecules. nih.govscienceacademique.com

Non-Linear Optical (NLO) Properties

NLO materials are of great interest for their potential applications in optical technologies. researchgate.net The NLO response of a molecule is determined by its ability to alter its charge distribution in the presence of a strong electric field. Molecules with large dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β) often exhibit significant NLO properties. dergipark.org.tr These properties are typically associated with molecules that have electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). researchgate.net

Sulfonamide derivatives have been studied for their NLO potential. researchgate.net The structure of this compound, containing an electron-withdrawing sulphamoyl group and an electron-donating methoxy (B1213986) group on a benzene ring, suggests the potential for ICT and thus NLO activity. Computational studies can predict the values of μ, α, and β. These values are often compared to a standard NLO material like urea (B33335) to gauge their relative magnitude. scienceacademique.com A high hyperpolarizability value would indicate that this compound could be a candidate for NLO applications. researchgate.netsemanticscholar.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes of this compound Analogs

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.govmdpi.com These models are widely used in drug design and materials science to forecast the activity or properties of new compounds before they are synthesized, saving time and resources. journaljerr.complos.org

For analogs of this compound, a key property of interest is diuretic activity, as related compounds like furosemide (B1674285) are potent diuretics. karger.com QSPR studies on diuretic agents have shown that certain molecular descriptors are highly correlated with their biological activity. uran.uaneliti.com These descriptors can be calculated from the molecular structure and include:

Lipophilicity (logP): This describes the partitioning of a compound between an oily and an aqueous phase. For diuretics, an optimal logP value is often required for effective transport and activity. karger.compharmj.org.ua

Electronic Properties: Descriptors like dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can influence how the molecule interacts with its biological target. neliti.comscilit.com

Geometric and Steric Parameters: Molecular volume, surface area, and specific shape indices can affect how well the molecule fits into a receptor binding site. uran.uaneliti.com

A QSPR model for diuretic activity in this class of compounds would be developed by creating a dataset of known diuretic sulfonamides and their measured activities. Then, various molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that relates the descriptors to the activity. journaljerr.comresearchgate.net This model could then be used to predict the diuretic potency of new analogs of this compound, guiding the design of more effective therapeutic agents.

Table 3: Key Molecular Descriptors in QSPR Models for Diuretic Activity of Sulfonamide Analogs

| Descriptor Category | Specific Descriptor | Expected Influence on Diuretic Activity | Reference |

|---|---|---|---|

| Lipophilicity | logP (Octanol-water partition coefficient) | Increases activity up to an optimal value | karger.com |

| Electronic | Dipole Moment | Increase in value often correlates with higher diuresis | neliti.com |

| Electronic | HOMO Energy | Increase in energy can lead to higher diuretic activity | neliti.compharmj.org.ua |

| Geometric | Molecular Volume / Surface Area | Decrease in value can correlate with higher activity | neliti.com |

| Geometric | Refractivity | Increase in value can correlate with higher activity | neliti.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl 5 Sulphamoyl O Anisate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule like Butyl 5-sulphamoyl-o-anisate.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which is often impossible with simple 1D spectra due to signal overlap and complex coupling patterns.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. figshare.com For this compound, COSY would reveal correlations within the butyl chain (between adjacent methylene (B1212753) and methyl protons) and potentially between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). researchgate.net This would allow for the definitive assignment of each carbon in the butyl chain and the methoxy (B1213986) group, as well as the protonated carbons of the aromatic ring, by linking their known ¹H chemical shifts to their corresponding ¹³C signals.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate how these techniques would elucidate the structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aromatic H | Other Aromatic H's | Aromatic CH | Carbonyl C, Methoxy C, Sulfamoyl-bearing C |

| Methoxy (-OCH₃) H | None | Methoxy C | Aromatic C-O |

| Ester (-OCH₂-) H | Adjacent -CH₂- | Ester -OCH₂- C | Carbonyl C, Adjacent -CH₂- C |

| Butyl (-CH₂-) H's | Adjacent -CH₂- & -CH₃ H's | Butyl -CH₂- C's | Adjacent Butyl C's |

| Butyl (-CH₃) H | Adjacent -CH₂- H | Butyl -CH₃ C | Adjacent Butyl C |

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline or polymorphic form, solid-state NMR (ssNMR) would be employed to study its structure and dynamics in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular packing and conformation in the crystal lattice. uni.lu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the carbon and nitrogen atoms, revealing details about the crystalline environment that are inaccessible in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition and exploring the fragmentation patterns of the molecule, which aids in structural verification.

Fragmentation Pathway Analysis

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of the butyl group: A common fragmentation for butyl esters.

Loss of butene: Via a McLafferty rearrangement if structurally feasible.

Cleavage of the ester and sulfonamide groups: Leading to characteristic fragments corresponding to the benzoyl and sulfamoyl moieties.

Extrusion of SO₂: A typical fragmentation for sulfonamides.

Understanding these pathways helps to piece together the original structure from its fragments.

Isotopic Pattern Interpretation

High-resolution mass spectrometry can distinguish between ions with very similar masses. The presence of sulfur in this compound provides a distinct isotopic signature. Sulfur has a prominent isotope, ³⁴S, which is about 4.4% as abundant as the main ³²S isotope. HRMS can detect the "M+2" peak corresponding to the molecule containing ³⁴S, providing definitive evidence for the presence of a sulfur atom in the molecule and helping to confirm its elemental formula.

Table 2: Predicted HRMS Data for this compound

| Ion Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 288.09001 |

| [M+Na]⁺ | 310.07195 |

| [M-H]⁻ | 286.07545 |

Predicted values for the related isomer, butyl 5-methoxy-2-sulfamoylbenzoate.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule based on how they absorb infrared radiation.

For this compound, characteristic vibrational bands would be expected for the following functional groups:

N-H stretch: From the sulfonamide group (-SO₂NH₂), typically appearing as two bands in the 3400-3200 cm⁻¹ region.

C-H stretch: From the aromatic ring and the aliphatic butyl chain, appearing around 3100-2850 cm⁻¹.

C=O stretch: A strong absorption from the ester carbonyl group, expected around 1730-1715 cm⁻¹.

S=O stretch: Asymmetric and symmetric stretching of the sulfonyl group, appearing as strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

C-O stretch: From the ester and methoxy groups, found in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information, as vibrations that are weak in IR may be strong in Raman, and vice-versa. This dual analysis provides a more complete picture of the molecule's vibrational modes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| butyl 2-methoxy-5-sulfamoylbenzoate |

Detailed Functional Group Identification

The molecular structure of this compound comprises several key functional groups: a sulfonamide, an ester, an ether (methoxy group), and an aromatic ring, in addition to the butyl alkyl chain. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and confirmation of these groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers. For this compound, the expected IR absorption bands are based on data from analogous aromatic sulfonamides and benzoate (B1203000) esters. ripublication.comrsc.orglibretexts.orgoregonstate.edu

Key expected IR absorption peaks for this compound are:

N-H Stretching: The sulfonamide N-H group is expected to show a stretching vibration in the region of 3300-3200 cm⁻¹. ripublication.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methoxy groups are found just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band. For aromatic esters like benzoates, this peak is typically observed in the 1735-1715 cm⁻¹ range. libretexts.orgoregonstate.edu

S=O Stretching: The sulfonyl group (SO₂) of the sulfonamide is characterized by two distinct, strong absorption bands: an asymmetric stretch around 1350-1330 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

C-O Stretching: The C-O stretches from the ester and ether linkages are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Stretching | 3300-3200 | Medium |

| Aromatic (C-H) | Stretching | >3000 | Medium-Weak |

| Aliphatic (C-H) | Stretching | <3000 | Medium-Strong |

| Ester (C=O) | Stretching | 1735-1715 | Strong |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350-1330 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | 1160-1140 | Strong |

| Ester/Ether (C-O) | Stretching | 1300-1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Based on data for structurally similar compounds like methyl 4-(propane-1-sulfonamido)benzoate and other substituted benzoates, the following spectral features are anticipated. ripublication.comrsc.org

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the butyl chain protons, the methoxy protons, and the sulfonamide N-H proton. The aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The methoxy group would present as a singlet around δ 3.8-4.0 ppm. The protons of the butyl ester group would show characteristic multiplets, with the -OCH₂- protons being the most downfield of the chain (around δ 4.2 ppm). The sulfonamide N-H proton typically appears as a broad singlet. ripublication.com

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon skeleton. The ester carbonyl carbon is expected in the δ 165-175 ppm region. libretexts.orgfiveable.me The aromatic carbons would resonate between δ 110-145 ppm. The carbons of the butyl group and the methoxy group would appear in the upfield region.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ester Carbonyl (C=O) | - | 165-175 |

| Aromatic Carbons | - | 110-145 |

| Aromatic Protons | 7.0-8.5 | - |

| Sulfonamide (N-H) | Broad singlet | - |

| Methoxy (O-CH₃) | ~3.8-4.0 (singlet) | ~55-60 |

| Ester (O-CH₂) | ~4.2 (triplet) | ~65-70 |

| Butyl Chain (-CH₂CH₂CH₃) | ~0.9-1.8 (multiplets) | ~13-35 |

Conformational Isomer Differentiation

This compound possesses significant conformational flexibility, primarily due to the rotation around several single bonds, most notably within the n-butyl chain and the C-O ester linkage. These different spatial arrangements, or conformers, can have different energy levels. upenn.eduresearchgate.net

The butyl group can exist in various conformations, such as anti (trans) and gauche, arising from rotation around its C-C bonds. Similarly, rotation around the C-O bond of the ester group can lead to different orientations of the butyl chain relative to the aromatic ring. While these conformers rapidly interconvert at room temperature, leading to averaged signals in standard NMR spectra, specialized NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, helping to deduce the predominant conformation in solution. nih.gov Computational modeling is also a key tool for predicting the relative stabilities of different conformers. upenn.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π → π* and n → π* transitions of the electrons in the benzene ring and the carbonyl and sulfonyl groups. nih.govrsc.orgresearchgate.netacs.org

The benzene ring itself has characteristic absorption bands, which are modified by the attached substituents (the methoxy, ester, and sulfonamide groups). These auxochromes can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity. For aromatic sulfonamides and benzoates, strong absorptions corresponding to π → π* transitions are typically observed. rsc.orgacs.org The less intense n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be present but can sometimes be obscured by the stronger π → π* bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Benzene Ring / C=O | ~230-280 |

| n → π | C=O / SO₂ | ~280-320 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govsioc-journal.cn This method can elucidate bond lengths, bond angles, and torsion angles with very high precision.

For a molecule like this compound, which is achiral, the analysis would focus on confirming the connectivity and determining the solid-state conformation and intermolecular interactions. A successful crystallographic analysis would provide:

Unambiguous Confirmation of Structure: Verifying the atomic connectivity and the substitution pattern on the aromatic ring.

Conformational Details: Revealing the specific conformation adopted by the molecule in the crystal lattice, including the planarity of the aromatic ring and the torsion angles of the ester, methoxy, and sulfonamide substituents. nih.govsioc-journal.cn

Crystal Packing and Intermolecular Interactions: Showing how the molecules arrange themselves in the crystal. This would likely involve hydrogen bonding from the sulfonamide N-H group to an oxygen atom (either from a sulfonyl or carbonyl group) of a neighboring molecule, as well as van der Waals interactions. nih.gov

Although a specific crystal structure for this compound is not publicly available, analysis of similar substituted benzoates and sulfonamides reveals common packing motifs driven by hydrogen bonds and π-π stacking interactions. nih.govsioc-journal.cnmdpi.com

Structure Reactivity and Structure Selectivity Relationships in Butyl 5 Sulphamoyl O Anisate Chemistry

Impact of Butyl Moiety and Sulfamoyl Group on Reaction Pathways and Chemical Stability

To analyze the impact of the butyl moiety and the sulfamoyl group, research would need to investigate how these functional groups influence the molecule's susceptibility to various chemical transformations. The butyl group, a bulky and electron-donating alkyl chain, would likely impart increased lipophilicity to the molecule. Its steric bulk could hinder reactions at adjacent sites on the aromatic ring. The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group, which would deactivate the aromatic ring towards electrophilic substitution. It also introduces a site for potential reactions, such as N-alkylation or acylation, and can participate in hydrogen bonding.

Electronic and Steric Effects of Substituents on Chemical Reactivity of Anisate and Sulfamoyl Moieties

The interplay of electronic and steric effects governs the reactivity of the anisate and sulfamoyl moieties. The methoxy (B1213986) group (-OCH₃) of the o-anisate is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which would be in opposition to the deactivating, meta-directing sulfamoyl group. The ultimate regioselectivity of electrophilic aromatic substitution would depend on the balance of these competing effects and the nature of the attacking electrophile.

The reactivity of the ester functional group (hydrolysis, transesterification) would be influenced by the steric hindrance provided by the adjacent methoxy group and the electronic effects of the sulfamoyl group. Similarly, the reactivity of the sulfamoyl group's nitrogen atom would be modulated by the electronic environment of the benzene (B151609) ring.

To populate this section with detailed findings, data from Hammett plot analysis, computational chemistry studies detailing the electron density distribution, and experimental results from reactions targeting the anisate and sulfamoyl groups would be necessary. The following table illustrates the type of data required:

| Substituent Effect | Predicted Influence on Anisate Moiety | Predicted Influence on Sulfamoyl Moiety |

| Electronic | Methoxy group activates the ring towards electrophilic attack. Sulfamoyl group deactivates the ring. | Electron-withdrawing nature of the SO₂ group reduces the nucleophilicity of the nitrogen. |

| Steric | The butyl ester and adjacent methoxy group may hinder access to the carbonyl carbon. | The position on the ring relative to other substituents could influence the accessibility of the NH₂ group. |

Designing Analogs for Modulated Chemical Behavior

The design of analogs with tailored chemical properties would be guided by the structure-activity relationships established in the preceding sections. For instance, to enhance reaction rates at the ester, one might replace the butyl group with a less sterically demanding alkyl chain or introduce electron-withdrawing groups to the butyl chain to make the carbonyl carbon more electrophilic. To modulate the acidity or nucleophilicity of the sulfamoyl group, one could introduce substituents on the nitrogen atom.

Selective derivatization could be achieved by exploiting the differential reactivity of the functional groups. For example, under specific conditions, it might be possible to selectively acylate the sulfamoyl nitrogen without affecting the ester or the aromatic ring. The development of such selective reactions would be a key aspect of analog design.

A table of potential analogs and their desired properties would be a crucial component of this section, as shown below:

| Analog Structure Modification | Desired Change in Chemical Behavior | Rationale |

| Replacement of butyl with methyl or ethyl group | Increased rate of ester hydrolysis | Reduction of steric hindrance around the carbonyl group. |

| N-alkylation of the sulfamoyl group | Altered solubility and hydrogen bonding capacity | Introduction of a lipophilic alkyl group and removal of an acidic proton. |

| Introduction of a second methoxy group on the ring | Increased reactivity towards electrophilic aromatic substitution | Enhanced electron-donating effect to overcome the deactivation by the sulfamoyl group. |

Advanced Chemical Applications of Butyl 5 Sulphamoyl O Anisate and Its Analogs

Role as Chemical Building Blocks in Multi-Step Organic Syntheses

In organic synthesis, complex molecules are often constructed through a series of sequential reactions, a process known as multi-step synthesis. udel.edusavemyexams.com The starting materials and intermediates used in these pathways are referred to as chemical building blocks. emolecules.comsigmaaldrich.com These are typically relatively simple organic molecules that possess specific functional groups allowing for their incorporation into a larger, more complex structure. researchgate.net Butyl 5-sulphamoyl-o-anisate, by virtue of its polysubstituted aromatic ring, is a prime candidate to serve as such a building block.

The reactivity of its distinct functional groups can be selectively harnessed to build molecular complexity. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. rsc.org The sulfonamide moiety offers another site for chemical modification. For instance, the synthesis of related sulfamoyl benzamidothiazoles involves coupling synthons via an amide bond. nih.gov Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.

The strategic use of protecting groups can mask the reactivity of one functional group while another is being modified, a common strategy in multi-step synthesis. researchgate.net For example, the ester could be protected while reactions are performed on the sulfonamide or the aromatic ring. This modular approach allows chemists to systematically assemble complex target molecules from simpler, readily available building blocks like this compound.

Table 1: Potential Synthetic Transformations of this compound as a Building Block

| Functional Group | Reaction Type | Potential Product | Significance in Synthesis |

|---|---|---|---|

| Butyl Ester | Hydrolysis (acid or base catalyzed) | 5-Sulphamoyl-o-anisic acid | Creates a carboxylic acid for amide coupling, etc. |

| Butyl Ester | Transesterification | Other alkyl 5-sulphamoyl-o-anisates | Modifies solubility and other physical properties. |

| Butyl Ester | Reduction (e.g., with LiAlH₄) | (2-Methoxy-5-sulfamoylphenyl)methanol | Forms a primary alcohol for further functionalization. |

| Sulfonamide | N-Alkylation/N-Arylation | N-substituted sulfonamides | Introduces new substituents for SAR studies or to tune properties. |

Potential as Ligands or Components in Catalytic Systems (based on chemical structure and reactivity)

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling a vast array of chemical transformations. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center, influencing its reactivity, stability, and selectivity. mdpi.com Ligands are typically molecules with heteroatoms like oxygen, nitrogen, or phosphorus that can donate a pair of electrons to the metal.

The structure of this compound contains several potential coordination sites, specifically the oxygen atoms of the ester and methoxy (B1213986) groups, and the nitrogen and oxygen atoms of the sulfonamide group. This suggests that the compound or its derivatives could act as ligands in catalytic systems. Research has shown that related aminophenol-based ligands can coordinate to metals like iron, palladium, and copper to form catalytically active complexes for reactions such as C-C bond cleavage and alcohol oxidation. derpharmachemica.com Similarly, imidazole-based ligands with different substituents have been used to create palladium complexes for hydrogenation and cross-coupling reactions in aqueous media. rsc.org

The electronic properties of the substituents on the this compound ring would modulate the electron density at the potential coordination sites, thereby tuning the properties of a hypothetical metal complex. The electron-withdrawing sulfonamide group and the electron-donating methoxy group would have opposing effects, creating a unique electronic environment that could be beneficial for specific catalytic applications. For instance, such ligands could be explored in the development of catalysts for oxidation, reduction, or cross-coupling reactions. mdpi.comscielo.org.za

Table 2: Analysis of this compound as a Potential Ligand

| Structural Feature | Potential Coordinating Atoms | Type of Ligand Interaction | Potential Catalytic Application |

|---|---|---|---|

| Sulfonamide Group | Nitrogen, Oxygen | N,O-bidentate chelation | Oxidation catalysis, C-C coupling |

| Ester Group | Carbonyl Oxygen | Monodentate coordination | Lewis acid catalysis |

| Methoxy Group | Ether Oxygen | Monodentate coordination | Modulating electronic properties of the metal center |

Exploration in Advanced Materials Chemistry (based on chemical functionalities)

The field of materials chemistry focuses on the design and synthesis of new materials with specific, desirable properties. Organic molecules with multiple functional groups are often used as monomers for the synthesis of polymers or as components in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. sigmaaldrich.com

The structure of this compound possesses key features that make it an interesting candidate for materials science applications. As a bifunctional aromatic compound (with an ester at one position and a sulfonamide at another), it could potentially be used as a monomer in polymerization reactions. For example, after hydrolysis of the ester to a carboxylic acid, the resulting molecule could undergo condensation polymerization with a diol to form a polyester, or with a diamine to form a polyamide. The presence of the sulfonamide and methoxy side groups would impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or affinity for certain substances.

Furthermore, the sulfonamide group is known for its ability to form strong hydrogen bonds. This characteristic could be exploited in the design of supramolecular assemblies or liquid crystals, where directional intermolecular interactions are crucial for creating ordered structures. The aromatic core could also be integrated into conjugated polymers for applications in organic electronics, although significant modification would be required to achieve the desired electronic properties.

Table 3: Potential Applications in Materials Chemistry

| Functional Group(s) | Type of Material | Potential Property/Application |

|---|---|---|

| Ester (as carboxylic acid) & Aromatic Ring | Polyesters, Polyamides | Engineering plastics with modified thermal and mechanical properties. |

| Sulfonamide Group | Hydrogen-Bonded Networks | Supramolecular gels, liquid crystals. |

| Aromatic Core | Conjugated Polymers (with modification) | Components for organic light-emitting diodes (OLEDs) or sensors. |

Development of Novel Chemical Probes (non-biological applications)

Chemical probes are small molecules designed to study and manipulate chemical or biological systems. mskcc.orgcaymanchem.com While many probes are designed for biological targets, there is also a need for probes that can detect and quantify non-biological analytes, such as metal ions, anions, or environmental pollutants. These probes typically consist of a recognition unit that selectively binds to the target analyte and a signaling unit (e.g., a fluorophore or chromophore) that produces a measurable response upon binding. whiterose.ac.uknih.gov

The this compound scaffold could serve as a starting point for the development of novel chemical probes. The sulfonamide and adjacent functionalities provide a specific three-dimensional arrangement of heteroatoms that could be tailored for the selective chelation of certain metal ions. By modifying the scaffold—for example, by replacing the butyl group with a fluorescent reporter group like a naphthalimide or coumarin—a sensor could be created. Upon binding of a target ion to the sulfonamide-anisate core, a change in the fluorescence output (e.g., "turn-on" or "turn-off" response) would signal the presence of the analyte. mdpi.com

Furthermore, derivatives of this compound could be developed as reactive probes. For instance, converting the sulfonamide to a more reactive sulfonyl fluoride (B91410) could create a probe capable of covalently labeling specific nucleophilic sites in a non-biological context, which could be useful for studying reaction mechanisms or characterizing materials. rsc.org The development of such tools relies on synthetic chemistry to create a library of candidate probes, which are then screened for the desired selectivity and response. mdpi.comnih.gov

Table 4: Design Concepts for Chemical Probes Based on this compound

| Probe Type | Design Strategy | Target Analyte (Example) | Detection Mechanism |

|---|---|---|---|

| Fluorescent "Turn-On" Sensor | Attach a fluorophore quenched by the scaffold; binding of analyte releases quenching. | Metal ions (e.g., Cu²⁺, Hg²⁺) | Chelation-enhanced fluorescence (CHEF). |

| Colorimetric Sensor | Incorporate a chromophore whose absorption spectrum changes upon analyte binding. | Anions (e.g., F⁻, CN⁻) | Change in the electronic structure of the conjugated system. |

| Covalent Reactive Probe | Convert sulfonamide to sulfonyl fluoride or attach another reactive warhead. | Nucleophilic species in a chemical system | Covalent bond formation detected by mass spectrometry or other means. |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural identity of Butyl 5-sulphamoyl-o-anisate?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, gradient elution). For reproducibility, document solvent systems, column specifications, and retention times in the experimental section, with supplementary raw data provided in supporting information .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

Employ design-of-experiments (DoE) methodologies to test variables such as reaction temperature, catalyst loading, and solvent polarity. Use thin-layer chromatography (TLC) or in-situ FTIR to monitor reaction progress. Report optimized conditions (e.g., molar ratios, reaction time) in the main manuscript and include failed attempts or side-product analyses in supplementary materials to aid troubleshooting .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to GHS hazard classifications (e.g., acute toxicity, inhalation risks) and implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats). For spills, use inert adsorbents like silica gel and avoid aqueous cleanup to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?

Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay interference from sulfonamide groups). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance thresholds and control for batch effects .

Q. What strategies ensure the stability of this compound in long-term pharmacological studies?

Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Investigate degradation pathways (hydrolysis, oxidation) using LC-MS and stabilize formulations via lyophilization or antioxidant additives (e.g., ascorbic acid). Publish stability data in machine-readable formats to comply with FAIR principles .

Q. How can computational models predict the environmental fate of this compound in aquatic ecosystems?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with experimental OECD 301/310 tests. Use high-resolution mass spectrometry to track transformation products in simulated wastewater, ensuring metadata includes ionization parameters and calibration curves .

Q. What experimental controls are essential when studying this compound’s interaction with cytochrome P450 enzymes?

Include positive controls (ketoconazole for CYP3A4 inhibition) and negative controls (solvent-only samples). Use isotopically labeled internal standards (e.g., ¹³C-analogues) to normalize LC-MS/MS data. Report enzyme kinetics (Km, Vmax) with error margins derived from triplicate experiments .

Methodological Guidance

- Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo or Figshare, linking them to the main manuscript via DOIs .

- Interdisciplinary Collaboration : Align metadata schemas with FAIR standards (e.g., ISA-Tab format) to enhance interoperability between chemistry and bioinformatics teams .

- Conflict Mitigation : For contradictory results, conduct blinded re-analyses using independent labs and publish peer-reviewed commentaries to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.